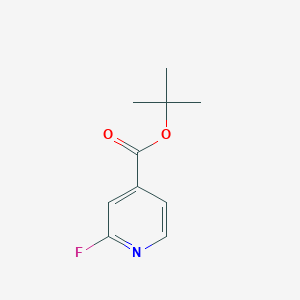

Tert-butyl 2-fluoropyridine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNXSWQMRTXJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Fluoropyridine 4 Carboxylate and Analogues

Direct Synthesis Approaches to the tert-Butyl Ester

Direct approaches to tert-butyl 2-fluoropyridine-4-carboxylate aim to construct the target molecule from simpler precursors, either by forming the ester from the corresponding carboxylic acid or by building the pyridine (B92270) ring with the ester group already in place.

Esterification Strategies for 2-Fluoropyridine-4-carboxylic Acid

The most straightforward method for the synthesis of this compound is the esterification of 2-fluoropyridine-4-carboxylic acid. This transformation can be achieved using various standard esterification protocols.

One common approach involves the reaction of the carboxylic acid with a tert-butylating agent in the presence of a catalyst. For instance, the use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) provides a mild and efficient route to the desired ester. This method is often preferred due to its operational simplicity and the clean nature of the reaction, with gaseous byproducts that are easily removed.

Alternatively, acid-catalyzed esterification can be employed. In this method, 2-fluoropyridine-4-carboxylic acid is treated with a source of tert-butanol (B103910), such as isobutylene (B52900), in the presence of a strong acid catalyst like sulfuric acid. While effective, this method may require careful control of reaction conditions to avoid potential side reactions, particularly given the presence of the sensitive fluoro-substituted pyridine ring.

A summary of common esterification conditions is presented below:

| Reagent/Catalyst | Solvent | Temperature | Yield |

| (Boc)₂O, DMAP | Dichloromethane (B109758) | Room Temp | High |

| Isobutylene, H₂SO₄ | Dioxane | Varies | Good |

| 2-Pyridinesulfonyl fluoride (B91410) | Acetonitrile | Room Temp | Good |

This table is illustrative and specific yields can vary based on reaction scale and precise conditions.

Recent developments have also explored deoxyfluorination reagents for esterification. For example, 2-pyridinesulfonyl fluoride has been shown to facilitate the one-pot synthesis of esters from carboxylic acids under mild conditions.

Direct Pyridine Ring Formation Incorporating the Ester Moiety

Constructing the substituted pyridine ring directly with the tert-butyl ester moiety at the 4-position represents a more convergent synthetic strategy. These methods often involve multi-component reactions that assemble the pyridine core from acyclic precursors.

While specific examples detailing the direct formation of this compound are less common in the literature, general methodologies for pyridine synthesis can be adapted. For instance, [3+3] cycloaddition reactions between 1,3-dicarbonyl compounds (or their equivalents) and enamines can be designed to incorporate the required substituents. In this context, a precursor bearing a tert-butoxycarbonyl group could be utilized to form the C-4 position of the pyridine ring.

Another approach involves the activation of N-vinyl or N-aryl amides with reagents like trifluoromethanesulfonic anhydride (B1165640), followed by the addition of a suitable π-nucleophile and subsequent annulation to form the pyridine ring. By carefully selecting the amide and nucleophile components, it is possible to construct highly substituted pyridines in a single step.

Synthesis via Functionalization of Precursor Pyridine Systems

An alternative and widely used strategy involves the introduction of the tert-butoxycarbonyl group at the C-4 position of a pre-existing 2-fluoropyridine (B1216828) ring. This approach leverages the regioselective functionalization of the pyridine nucleus.

Regioselective Functionalization of 2-Fluoropyridine Precursors

The electronic nature of the 2-fluoropyridine ring, with the electron-withdrawing fluorine atom and the nitrogen heteroatom, dictates the regioselectivity of various functionalization reactions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In this strategy, a directing metalation group (DMG) on the ring coordinates to an organolithium base, facilitating deprotonation at an adjacent position. While the fluorine atom in 2-fluoropyridine can act as a moderate directing group, its influence typically directs metalation to the C-3 position.

To achieve C-4 functionalization, alternative strategies are required. One approach is to utilize a precursor with a stronger directing group at the C-3 or C-5 position to guide metalation to C-4. However, a more direct method for C-4 functionalization of pyridines, overriding the influence of the nitrogen atom, has been achieved using n-butylsodium, which allows for deprotonation at the C-4 position. The resulting 4-sodiopyridine can then be trapped with an appropriate electrophile.

For the synthesis of this compound, this would involve the reaction of the 2-fluoro-4-sodiopyridine intermediate with a suitable source of the tert-butoxycarbonyl group, such as di-tert-butyl dicarbonate or a chloroformate derivative.

Reaction Scheme for Directed Metalation:

Metalation: 2-Fluoropyridine is treated with a strong base (e.g., n-BuLi with a specific directing strategy or n-BuNa) to generate a 2-fluoro-4-lithiated or sodiated pyridine intermediate.

Carboxylation/Esterification: The organometallic intermediate is then reacted with an electrophile like carbon dioxide (CO₂) followed by esterification, or directly with an electrophile such as di-tert-butyl dicarbonate.

Transition metal-catalyzed cross-coupling reactions provide another versatile avenue for the C-4 functionalization of 2-fluoropyridine. These methods often involve the C-H activation of the pyridine ring or the coupling of a pre-functionalized pyridine derivative.

Palladium-catalyzed C-H functionalization has emerged as a key technology, although controlling regioselectivity can be challenging. The design of specific ligands is often crucial to direct the catalyst to the desired position. While C-2 and C-3 functionalizations of pyridines are more common, methods for C-4 selective reactions are being developed.

A more established approach would involve a pre-functionalized 2-fluoropyridine, for example, 2-fluoro-4-halopyridine. This substrate can then undergo a transition metal-catalyzed carbonylation reaction in the presence of tert-butanol to introduce the tert-butoxycarbonyl group. Palladium catalysts are commonly employed for such transformations.

Alternatively, a Negishi cross-coupling can be performed after transmetalation of a 4-lithiated or 4-sodiated pyridine to zinc chloride. This organozinc reagent can then be coupled with a suitable electrophile under palladium catalysis.

Fluorination of Pyridine-4-carboxylate Precursors

Direct fluorination of pre-functionalized pyridine-4-carboxylate systems is a primary strategy for the synthesis of this compound. This can be achieved through electrophilic, nucleophilic, or C-H activation approaches.

Electrophilic fluorination introduces a fluorine atom onto an electron-rich pyridine ring. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly employed for this purpose. The reaction typically proceeds by the activation of a pyridine derivative, followed by attack of the electrophilic fluorine source. For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce fluorinated 3,6-dihydropyridines, which can subsequently eliminate hydrogen fluoride to yield the corresponding fluorinated pyridines. nih.gov While less common for pyridine carboxylates, this strategy is valuable for creating diverse fluorinated pyridine derivatives. nih.gov

Palladium(IV) complexes have also been investigated as reagents for electrophilic fluorination. These complexes can capture fluoride ions and subsequently transfer them to nucleophiles in an electrophilic manner. nih.gov This method offers a unique approach to fluorination under mild conditions.

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing fluorine into pyridine rings. This approach requires a pyridine ring activated by electron-withdrawing groups and a good leaving group, such as a nitro or halo group, at the position to be fluorinated.

A notable example is the synthesis of methyl 3-fluoropyridine-4-carboxylate, where the nitro group of methyl 3-nitropyridine-4-carboxylate is displaced by a fluoride anion. nih.govnih.govmdpi.com This reaction is typically carried out using a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govresearchgate.net The electron-withdrawing ester group at the 4-position facilitates the nucleophilic attack by the fluoride ion.

| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | 120 | 38 | nih.gov |

This method highlights the utility of the SNAr reaction in preparing fluorinated pyridine carboxylates, which can then be further manipulated.

Direct C-H fluorination has emerged as an attractive and atom-economical strategy for the synthesis of fluorinated heterocycles. This method avoids the need for pre-functionalization of the substrate. One prominent method involves the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines, typically at the position adjacent to the nitrogen atom. nih.gov

While this method has been demonstrated to be effective for a range of substituted pyridines, the presence of an ester group can influence the reaction's selectivity and yield. acs.orgnih.gov For 3-substituted pyridines, including those with ester functionalities, a mixture of 2-fluoro and 6-fluoro isomers can be obtained. acs.orgnih.gov The reaction conditions are generally mild, occurring at ambient temperature. nih.gov Recent advancements have also explored the use of pyridine N-oxyl radicals to promote C-H fluorination, even in aqueous media. rsc.org

| Reagent | Substrate Type | Selectivity | Reference |

| AgF₂ | 3-Substituted Pyridines | Mixture of 2-fluoro and 6-fluoro isomers | acs.orgnih.gov |

| Pyridine N-oxyl radical | Various | Good yields for a range of substrates | rsc.org |

Derivatization from Other Pyridine Carboxylate Esters (e.g., Methyl Esters)

This compound can be prepared from other esters, most commonly the corresponding methyl ester, through transesterification. This process involves reacting the methyl ester with a tert-butoxide source, such as potassium tert-butoxide, in an appropriate solvent.

Alternatively, the tert-butyl ester can be synthesized by first converting the carboxylic acid to its acid chloride, which then reacts with tert-butanol. A one-pot method for the synthesis of esters from tert-butyl esters has been developed using α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride as a catalyst to generate the acid chloride in situ. organic-chemistry.orgresearchgate.net This intermediate can then react with various alcohols, including tert-butanol, to form the desired ester. organic-chemistry.org

Scalable Synthetic Approaches for Analogous Fluorinated Pyridine Building Blocks

The development of scalable synthetic routes to fluorinated pyridine building blocks is crucial for their application in industrial settings. semanticscholar.orgrsc.org Many of the methods described, such as nucleophilic aromatic substitution and direct C-H fluorination, have the potential for scale-up. For example, the trifluoromethoxylation of pyridines has been demonstrated on a gram scale. semanticscholar.orgrsc.orgresearchgate.net

Efficient, multi-step syntheses from inexpensive and readily available starting materials are key. For instance, a three-step, multi-gram scale synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) has been developed from picolinic acid, demonstrating the feasibility of producing complex pyridine derivatives on a larger scale. researchgate.net The principles of process optimization, including reaction concentration, temperature control, and purification methods, are critical for transitioning these syntheses from the laboratory to production scale.

Reactivity and Transformation Chemistry of Tert Butyl 2 Fluoropyridine 4 Carboxylate

Reactivity of the Fluoro Substituent at the 2-Position

The fluorine atom at the C-2 position of the pyridine (B92270) ring is highly activated towards nucleophilic displacement. This heightened reactivity is a consequence of the cumulative electron-withdrawing effects of the ring nitrogen and the carboxylate group at C-4, which stabilize the intermediate formed during nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for tert-butyl 2-fluoropyridine-4-carboxylate. This pathway allows for the introduction of a wide array of functional groups at the C-2 position through the displacement of the fluoride (B91410) ion. thieme-connect.deresearchgate.net The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.

The regioselectivity and rate of SNAr reactions on substituted pyridines are governed by a combination of electronic and steric factors. rsc.org In the case of this compound, nucleophilic attack is overwhelmingly directed to the C-2 position.

Electronic Effects: The pyridine nitrogen atom and the 4-carboxylate group are both electron-withdrawing. They work in concert to reduce the electron density at the C-2 and C-6 positions, making them highly electrophilic and susceptible to nucleophilic attack. The negative charge of the Meisenheimer intermediate formed upon attack at C-2 is effectively stabilized by delocalization onto the electronegative nitrogen atom and the carbonyl oxygen of the ester. nih.gov

Leaving Group Ability: The high electronegativity of fluorine makes the attached carbon atom more electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step. researchgate.net Consequently, 2-fluoropyridines are significantly more reactive in SNAr reactions than their chloro-, bromo-, or iodo- counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. thieme-connect.de

Steric Effects: While the C-6 position is also electronically activated, the C-2 position is generally favored for substitution. In cases with bulky substituents at the 3-position, steric hindrance can direct the nucleophile towards the 6-position. orgsyn.org For the title compound, with no substituent at C-3, the C-2 position remains the primary site of reaction.

A broad range of nucleophiles can effectively displace the fluoride at the C-2 position, highlighting the synthetic utility of this substrate. The reaction conditions are often mild, allowing for the presence of various other functional groups. thieme-connect.de

The scope of nucleophiles includes:

O-Nucleophiles: Alkoxides and phenoxides react readily to form the corresponding ethers.

N-Nucleophiles: Primary and secondary amines, amides, and various N-heterocycles (e.g., azoles) are effective nucleophiles for creating C-N bonds. thieme-connect.deresearchgate.net

S-Nucleophiles: Thiolates are excellent nucleophiles and react to produce 2-thio-substituted pyridines. researchgate.net

C-Nucleophiles: Stabilized carbanions, such as those derived from (hetero)aliphatic nitriles, can also participate in these reactions to form new C-C bonds. researchgate.net

Limitations primarily arise with weak nucleophiles that may require harsh conditions, or with nucleophiles that are also strong bases, which can lead to side reactions. Furthermore, some primary amines may be incompatible with certain catalytic systems used to promote the substitution. researchgate.net

| Nucleophile Class | Example Nucleophile | Resulting C-2 Substituent | Typical Conditions |

|---|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | -OCH₃ | MeOH, rt or heat |

| Nitrogen | Piperidine (B6355638) | -N(CH₂)₅ | DMSO or DMF, heat |

| Sulfur | Sodium Thiophenoxide (NaSPh) | -SPh | DMF, rt |

| Carbon | Sodio-acetonitrile (NaCH₂CN) | -CH₂CN | NaH, THF |

| Nitrogen (Azole) | Imidazole | -N₂C₃H₃ | K₂CO₃, DMF, heat |

A key synthetic advantage of fluoropyridines is the high chemoselectivity observed in the displacement of fluoride over other halogens (Cl, Br, I). thieme-connect.de The rate of SNAr reactions on halopyridines generally follows the order F >> Cl > Br > I. This trend is opposite to the leaving group ability of the halides in SN1 or SN2 reactions and is attributed to the "element effect" in SNAr. rsc.org The highly electronegative fluorine atom strongly polarizes the C-F bond, increasing the electrophilicity of the carbon center and accelerating the rate-determining nucleophilic attack. This allows for selective substitution at a fluorine-bearing position while leaving other halogens on the same ring untouched, a feature that is valuable in the stepwise synthesis of polysubstituted pyridines. researchgate.net

While less common than substitution, the fluorine atom can be removed through reductive defluorination. This transformation replaces the C-F bond with a C-H bond, yielding the corresponding pyridine-4-carboxylate derivative. Catalytic methods involving Group 4 metallocene reagents, such as those derived from titanocene (B72419) or zirconocene (B1252598) in the presence of a hydride source like Red-Al, can achieve this dehalogenation at room temperature. stackexchange.com Studies on monohalopyridines indicate that the reactivity for this process follows the trend C-F > C-Cl > C-Br, with 2-fluoropyridine being more reactive than 3-fluoropyridine. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2

Reactivity of the tert-Butyl Carboxylate Moiety at the 4-Position

The tert-butyl carboxylate group at the C-4 position is a robust ester that primarily serves as a protecting group for the corresponding carboxylic acid. Its reactivity is centered on its cleavage under specific conditions to unmask the carboxylic acid functionality.

The cleavage of the tert-butyl ester typically proceeds through a mechanism involving the formation of a stable tertiary carbocation (the tert-butyl cation). dntb.gov.ua This can be achieved under various conditions, most commonly acidic.

Acid-Catalyzed Hydrolysis/Cleavage: Treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758), is a standard method for deprotection. rsc.org The reaction proceeds by protonation of the ester, followed by cleavage of the alkyl C-O bond to release the carboxylic acid and the tert-butyl cation. The cation is then typically trapped by a nucleophile or eliminated to form isobutylene (B52900) gas. dntb.gov.ua Other acidic systems, including H₂SO₄ in CH₂Cl₂ or Lewis acids like zinc bromide (ZnBr₂), can also effect this transformation. researchgate.netorganic-chemistry.org

Thermolytic Cleavage: In the absence of acid-sensitive functional groups, heating the ester in specific solvents can induce cleavage. For instance, heating in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can cleanly convert the ester to the carboxylic acid. stackexchange.com

Transesterification: The tert-butyl ester can undergo transesterification to form other esters, although this often requires forcing conditions or specific catalysts. One approach involves the in situ conversion of the ester to an acid chloride using reagents like PCl₃ or SOCl₂, which then reacts with an added alcohol or amine to yield a new ester or amide. researchgate.net

The stability of the tert-butyl ester to basic and nucleophilic conditions allows for selective transformations at the C-2 fluoro position without affecting the C-4 carboxylate group.

| Reaction Type | Reagents | Solvent | Product |

|---|---|---|---|

| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 2-Fluoropyridine-4-carboxylic acid |

| Lewis Acid-Catalyzed Cleavage | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-Fluoropyridine-4-carboxylic acid |

| Thermolytic Cleavage | Heat | Hexafluoroisopropanol (HFIP) | 2-Fluoropyridine-4-carboxylic acid |

| Transesterification (via acid chloride) | 1. PCl₃ 2. Methanol (MeOH) | Acetonitrile | Methyl 2-fluoropyridine-4-carboxylate |

Ester Hydrolysis and Transesterification Reactions

The tert-butyl ester group of this compound can be readily cleaved under acidic conditions to yield 2-fluoropyridine-4-carboxylic acid. This process, known as ester hydrolysis, is a cornerstone of its utility as a protecting group for the carboxylic acid functionality. The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol. researchgate.netacsgcipr.org The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. researchgate.net

This acid-catalyzed hydrolysis is a highly efficient method for deprotection due to the stability of the tertiary carbocation intermediate. acsgcipr.org The reaction conditions are generally mild and can be performed at or below room temperature, which is advantageous when other sensitive functional groups are present in the molecule.

Transesterification, the conversion of one ester to another, is another potential transformation. This can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. Given the lability of the tert-butyl group under acidic conditions, a base-catalyzed approach would be more suitable if the goal is to replace the tert-butyl group with another alkyl group without hydrolysis.

Table 1: Conditions for Ester Hydrolysis

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-Fluoropyridine-4-carboxylic acid |

| Hydrochloric Acid (HCl) | Methanol | Room Temperature | 2-Fluoropyridine-4-carboxylic acid |

| Phosphoric Acid (aq.) | - | Mild Conditions | 2-Fluoropyridine-4-carboxylic acid organic-chemistry.org |

Reductions to Alcohol and Aldehyde Derivatives

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol:

A strong reducing agent like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to the corresponding primary alcohol, (2-fluoropyridin-4-yl)methanol. masterorganicchemistry.com This reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com The reaction proceeds to completion and is generally high-yielding. However, LiAlH₄ is a very powerful and non-selective reducing agent, which could potentially react with other functional groups in the molecule. masterorganicchemistry.comlibretexts.org

Reduction to Aldehyde:

The partial reduction of the ester to an aldehyde, 2-fluoropyridine-4-carbaldehyde, requires a less reactive and more sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is a common choice for this transformation. masterorganicchemistry.comorganic-chemistry.org The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. uta.edu At this low temperature, a stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to the desired aldehyde. uta.edu The chemoselectivity of DIBAL-H makes it a valuable tool for this conversion, especially in the presence of other reducible functional groups that are less reactive than esters.

Table 2: Reduction of the Ester Group

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Room Temperature | (2-Fluoropyridin-4-yl)methanol |

| Diisobutylaluminum Hydride (DIBAL-H) | Dichloromethane (DCM) or Toluene | -78 °C | 2-Fluoropyridine-4-carbaldehyde |

Decarboxylation and Related Transformations

Decarboxylation, the removal of the carboxyl group, is not a direct reaction of the ester itself but rather of the corresponding carboxylic acid, which can be obtained via hydrolysis as described in section 3.2.1. The decarboxylation of pyridinecarboxylic acids can be challenging. For pyridine-4-carboxylic acids, the reaction generally requires high temperatures.

The presence of the electron-withdrawing fluorine atom at the 2-position may influence the stability of the pyridine ring and the ease of decarboxylation. In some cases, decarboxylative reactions can be facilitated by the presence of a Brønsted base. nih.gov For instance, the decarboxylation of certain 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene. nih.gov While this is a different system, it highlights that specific conditions can be found to promote decarboxylation in pyridine derivatives.

Reactivity of the Pyridine Ring System

The 2-fluoropyridine ring in this compound is electron-deficient and presents its own set of characteristic reactivities, including dearomatization, hydrogenation, and directed ortho-metalation.

Dearomatization and Hydrogenation Processes

The fluoropyridine ring can undergo dearomatization followed by hydrogenation to produce highly substituted piperidines. A notable method involves a one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors. nih.govresearchgate.net This process enables the formation of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov

The reaction typically employs a rhodium catalyst and a borane (B79455) reagent, such as pinacolborane (HBpin), to first dearomatize the pyridine ring. The resulting diene intermediates are then hydrogenated in the same pot. This strategy is particularly valuable as it provides access to stereochemically defined fluorinated piperidines, which are important scaffolds in medicinal chemistry. nih.gov The high diastereoselectivity is a key feature of this transformation.

Table 3: Dearomatization-Hydrogenation of Fluoropyridines

| Catalyst | Reagents | Product Stereochemistry |

|---|---|---|

| Rhodium complex | Pinacolborane (HBpin), H₂ | all-cis |

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of 2-fluoropyridines, the fluorine atom acts as a directing group for lithiation at the C3 position. The reaction is typically carried out using a strong lithium base, such as lithium diisopropylamide (LDA), at low temperatures in an ethereal solvent like THF. nih.govnih.gov

The mechanism of LDA-mediated ortholithiation of 2-fluoropyridine is complex and can be influenced by factors such as substrate concentration and the presence of lithium salts. nih.gov The lithiation of this compound is expected to occur at the C3 position, directed by the fluorine atom. The resulting organolithium intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of a wide range of functional groups at this position. nih.gov

Possible electrophiles include aldehydes, ketones, alkyl halides, and carbon dioxide, leading to the formation of new carbon-carbon bonds. nih.gov This methodology provides a direct route to 2,3,4-trisubstituted pyridine derivatives. The regioselectivity of the metalation is a key advantage of this approach. researchgate.net

Table 4: Directed Ortho-Metalation of 2-Fluoropyridines

| Base | Solvent | Temperature | Position of Lithiation | Example Electrophiles |

|---|---|---|---|---|

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | C3 | Aldehydes, Ketones, Alkyl Halides, CO₂ |

Oxidation Reactions of the Pyridine Nitrogen

The pyridine nitrogen in this compound can undergo oxidation to form the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. Generally, the N-oxidation of electron-deficient pyridines, such as those bearing a fluorine atom, requires more forcing conditions compared to electron-rich pyridines.

For the related compound, 2-fluoropyridine, oxidation to the N-oxide has been achieved using a combination of urea (B33335) hydrogen peroxide (UHP) and trifluoroacetic anhydride (B1165640) (TFAA). This method is effective for electron-deficient pyridines. It is important to note that the resulting N-oxide of 2-fluoropyridine is reported to be unstable and may decompose upon standing, suggesting that it should be used in subsequent steps without prolonged storage. A similar approach could be applicable to this compound, although the stability of the resulting N-oxide would need to be considered.

| Reactant | Oxidizing System | Product | Notes |

| 2-Fluoropyridine | UHP/TFAA | 2-Fluoropyridine N-oxide | Product is highly unstable. |

This table is based on data for a related compound and represents a potential reaction pathway.

Radical Functionalization of the Pyridine Core

The functionalization of pyridines through radical reactions offers a powerful tool for the formation of carbon-carbon bonds. The Minisci reaction, a classic example, involves the addition of nucleophilic carbon-centered radicals to a protonated pyridine ring. For this compound, the pyridine ring is electron-deficient, which generally favors radical addition. The regioselectivity of such reactions is influenced by both steric and electronic factors. The fluorine at the C2 position and the bulky ester at the C4 position would be expected to direct incoming radicals to the C3, C5, and C6 positions.

More contemporary methods, such as photoredox catalysis, have enabled the generation of pyridinyl radicals from halopyridines for subsequent reactions. nih.gov Selective single-electron reduction of a carbon-halogen bond can generate a heteroaryl radical, which can then participate in additions to olefins and other radical acceptors. nih.gov In the case of this compound, the C-F bond is less readily reduced than C-Br or C-I bonds, but under appropriate photocatalytic conditions, formation of a pyridinyl radical at the C2 position could be envisioned.

Furthermore, a photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported. researchgate.net This process involves the generation of pyridinyl radicals upon single-electron reduction of pyridinium (B92312) ions, which then couple with allylic radicals. researchgate.net This approach offers a distinct regioselectivity compared to traditional Minisci reactions. researchgate.net

Chemoselective and Regioselective Transformations

The presence of multiple reactive sites in this compound makes chemoselective and regioselective transformations a key aspect of its chemistry. The fluorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this system. acs.org This allows for the selective displacement of the fluoride by a variety of nucleophiles under relatively mild conditions, while leaving the tert-butyl ester group intact. acs.org

Regioselective functionalization of the pyridine ring at positions other than C2 can be achieved through directed ortho-metalation or halogen-metal exchange. The lithiation of substituted pyridines is a powerful strategy for introducing electrophiles at specific positions. For instance, the deprotonation of 2-chloropyridines can be directed to specific positions by the choice of base and the presence of other substituents. While specific studies on this compound are limited, analogies can be drawn from related systems where lithiation occurs ortho to a directing group.

The relative reactivity of different functional groups allows for chemoselective cross-coupling reactions. For example, in a molecule containing both a fluorine and a bromine atom on a pyridine ring, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. This allows for selective functionalization at the brominated position while retaining the fluorine for subsequent transformations.

| Transformation | Reagents | Position of Functionalization | Key Feature |

| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., alkoxides, amines) | C2 | High reactivity of the C-F bond. |

| Directed ortho-Metalation | Strong Base (e.g., LDA) followed by Electrophile | C3 or C5 | Regioselective C-H activation. |

| Halogen-Metal Exchange | Organolithium Reagent | Position of a different halogen (if present) | Selective formation of an organometallic intermediate. |

Stereochemical Aspects of Reactions Involving the Compound

This compound is an achiral molecule. Therefore, discussions of stereochemistry are relevant in the context of reactions that introduce one or more chiral centers, leading to the formation of stereoisomers. There is currently a lack of specific literature detailing stereoselective reactions involving this particular compound.

However, the principles of stereoselective synthesis can be applied to predict the outcomes of potential reactions. For example, if a prochiral group were to be introduced onto the pyridine ring, a subsequent reaction at that group could be influenced by a chiral catalyst or reagent to favor the formation of one enantiomer or diastereomer over another.

In a hypothetical scenario where the carbonyl group of the tert-butyl ester is reduced to a secondary alcohol, a chiral center would be created. The use of a chiral reducing agent could, in principle, lead to the formation of one enantiomer in excess. Similarly, if a reaction were to introduce a substituent at the C3 or C5 position that contains a chiral center, the stereochemical outcome would be of interest. For instance, a stereoselective addition of an organometallic reagent to a chiral imine derived from a functionalized derivative of the title compound could be a potential route to chiral products.

The development of synthetic routes to chiral derivatives of this compound would be valuable for applications in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms is often critical for biological activity or material properties.

Advanced Synthetic Applications and Utility As a Building Block

Construction of Complex Fluorinated N-Heterocycles

The synthesis of fluorinated nitrogen-containing heterocycles is of great interest in medicinal chemistry, as the incorporation of fluorine can profoundly modulate a molecule's physicochemical and biological properties. Tert-butyl 2-fluoropyridine-4-carboxylate is an ideal starting material for creating such structures.

A significant application of fluoropyridine derivatives, including esters like this compound, is in the synthesis of stereochemically defined fluorinated piperidines. These saturated heterocycles are prevalent motifs in many pharmaceuticals. A powerful strategy for their synthesis involves the dearomatization and subsequent hydrogenation of the pyridine (B92270) ring.

Researchers have developed rhodium- and palladium-catalyzed methods to achieve this transformation with high diastereoselectivity. nih.gov For instance, the Glorius group demonstrated that various fluoropyridines can be converted into all-cis-(multi)fluorinated piperidines. nih.gov The process typically involves a dearomatization/hydrogenation sequence. While initial methods using rhodium catalysts were effective, they had limitations regarding substrate scope and moisture sensitivity. nih.gov A subsequent method using palladium catalysis proved more robust and was suitable for a wider range of substrates, including those with ester functionalities, in the presence of air and moisture. nih.gov

In these reactions, the fluoropyridine precursor is treated with a catalyst and a hydrogen source, leading to the formation of the corresponding fluorinated piperidine (B6355638). The tert-butyl ester group is generally well-tolerated under these conditions and can be carried through the synthesis or used for subsequent modifications. nih.gov The stereochemical outcome is often controlled by the catalyst system, leading predominantly to the all-cis configuration. nih.govnih.gov

Table 1: Catalytic Systems for the Synthesis of Fluorinated Piperidines from Fluoropyridines This table is representative of the methodologies discussed and may not exclusively use this compound as the substrate.

| Catalyst System | Key Features | Typical Substrate Scope | Ref |

| Rhodium(I) complex / Pinacol (B44631) borane (B79455) | High diastereoselectivity for all-cis products. | Limited functional group tolerance (e.g., no hydroxy, aryl, amide groups). | nih.gov |

| Palladium-catalyzed hydrogenation | Broader substrate scope, effective in the presence of air and moisture. | Tolerates ester, silyl-protected alcohols, and Boc-protected amines. | nih.govnih.gov |

Assembly of Polycyclic and Fused Pyridine Systems

The 2-fluoropyridine-4-carboxylate scaffold is also utilized in the assembly of more complex polycyclic and fused heterocyclic systems. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the annulation of additional rings onto the pyridine core. nih.gov By reacting this compound with bifunctional nucleophiles, it is possible to construct fused systems such as pyrido[2,3-b]pyrazines or other related heterocycles in a controlled manner. The reaction conditions can be tuned to favor cyclization, leading to the formation of intricate molecular architectures relevant to materials science and medicinal chemistry. nih.gov

Precursor for Organoboron Derivatives (e.g., 2-Fluoropyridine-4-boronic acid and Esters)

Organoboron compounds, particularly boronic acids and their esters, are indispensable intermediates in organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. While this compound is not the direct starting material for the most common synthesis of 2-fluoropyridine-4-boronic acid, the latter is a crucial derivative of the 2-fluoropyridine (B1216828) scaffold.

The standard synthesis of 2-fluoropyridine-4-boronic acid begins with 4-bromo-2-fluoropyridine. chemicalbook.com This precursor undergoes a halogen-metal exchange at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium. The resulting pyridyl-lithium species is then quenched with a boron electrophile, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid. chemicalbook.com

Reaction Scheme for the Synthesis of 2-Fluoropyridine-4-boronic acid

For this compound to serve as a precursor, it would require a synthetic route to convert the carboxylate group into a handle for borylation, such as a bromine atom. This could potentially be achieved via conversion to the corresponding carboxylic acid, followed by a reaction like the Hunsdiecker reaction. However, the direct use of the 4-bromo derivative is more common and efficient. chemicalbook.comgoogle.com The resulting 2-fluoropyridine-4-boronic acid is a stable solid that serves as a key building block for introducing the 2-fluoropyridin-4-yl moiety into various molecules. sigmaaldrich.com

Utilization in Cross-Coupling Methodologies

The functional groups on this compound allow it to participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is one of the most powerful methods for forming biaryl and hetero-biaryl linkages. In this context, derivatives of the 2-fluoropyridine-4-carboxylate scaffold are highly valuable. Specifically, 2-fluoropyridine-4-boronic acid (or its pinacol ester) can be coupled with a wide range of aryl or heteroaryl halides and triflates. nih.gov

A typical reaction involves a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base to facilitate the transmetalation step. These conditions allow for the efficient formation of 4-aryl-2-fluoropyridines. nih.govnih.gov The tert-butyl ester at the 4-position (if the coupling were to occur at another position on the ring, such as after introducing a bromine at position 5) would be compatible with these conditions.

Conversely, a halogenated version of this compound could act as the electrophilic partner in a Suzuki coupling. For example, tert-butyl 5-bromo-2-fluoropyridine-4-carboxylate could be coupled with various arylboronic acids to introduce substituents at the 5-position. mdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Reaction This table illustrates a general transformation involving a 2-fluoropyridine boronic acid derivative.

| Electrophile | Nucleophile | Catalyst System | Product | Ref |

| Aryl Halide (Ar-X) | 2-Fluoropyridine-4-boronic acid | Pd(OAc)2 / SPhos, K3PO4 | 4-Aryl-2-fluoropyridine | nih.gov |

| 4-Chlorobenzonitrile | 2-Methoxypyrimidin-4-yltrifluoroborate | Pd(OAc)2 / RuPhos, Cs2CO3 | 4-(4-cyanophenyl)-2-methoxypyrimidine | nih.gov |

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the 2-fluoropyridine scaffold is amenable to other palladium-catalyzed transformations. A notable and modern application involves the direct use of the C-F bond as a coupling site. While challenging, the activation of C-F bonds in electron-deficient systems like 2-fluoropyridine is achievable. rsc.org Palladium catalysts can facilitate the cross-coupling of such fluoropyridines with various partners, including organozinc reagents or even N-tosylhydrazones, via C-F bond activation. rsc.orgmdpi.com

Furthermore, if other functional handles are present, such as a halide or triflate, the molecule can participate in a range of other cross-coupling reactions:

Buchwald-Hartwig Amination: A C-X bond (where X is Br, I, or OTf) on the pyridine ring can be converted to a C-N bond, allowing for the introduction of primary or secondary amines. berkeley.edu

Sonogashira Coupling: A C-X bond can be coupled with a terminal alkyne to install an alkynyl substituent.

Heck Coupling: A C-X bond can react with an alkene to form a new C-C bond with vinylation of the pyridine ring.

The presence of the 2-fluoro and 4-carboxylate groups electronically influences these reactions, affecting catalyst choice and reaction efficiency. nih.gov

Role in the Synthesis of Diverse Molecular Architectures

The primary utility of this compound as a synthetic building block lies in the reactivity of the 2-fluoro substituent towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the C2 position, facilitating the displacement of the fluoride (B91410) ion by a wide range of nucleophiles. This reactivity allows for the facile introduction of various functionalities, leading to the construction of diverse and complex molecular scaffolds.

Research has demonstrated that SNAr reactions on 2-fluoropyridines can proceed under relatively mild conditions, and crucially, the tert-butyl ester group at the 4-position is generally stable to these reaction conditions. This orthogonality allows for the selective functionalization of the pyridine ring without compromising the integrity of the ester, which can then be carried through subsequent synthetic steps or deprotected at a later stage.

The versatility of this building block is evident in its potential to react with a variety of nucleophiles, including:

O-Nucleophiles: Alcohols and phenols can be readily coupled to the pyridine ring to form the corresponding ether linkages.

N-Nucleophiles: Primary and secondary amines, as well as a range of nitrogen-containing heterocycles, can be introduced to generate substituted aminopyridines.

S-Nucleophiles: Thiols can be employed to form thioethers, which are valuable functionalities in many biologically active molecules.

C-Nucleophiles: While less common, certain stabilized carbanions can also participate in SNAr reactions with highly activated 2-fluoropyridines.

The resulting substituted pyridine-4-carboxylates are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The ability to introduce a wide array of substituents at the 2-position, coupled with the synthetic handle provided by the tert-butyl carboxylate, makes this compound a key component in combinatorial and parallel synthesis campaigns aimed at exploring structure-activity relationships.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with 2-Fluoropyridine Derivatives

| Nucleophile | Resulting Linkage | Potential Product Class |

| R-OH (Alcohol/Phenol) | C-O-R | Aryl ethers |

| R-NH2 (Primary Amine) | C-NH-R | Secondary aminopyridines |

| R2NH (Secondary Amine) | C-NR2 | Tertiary aminopyridines |

| R-SH (Thiol) | C-S-R | Thioethers |

This table is illustrative of the types of transformations possible with 2-fluoropyridine scaffolds.

Enzymatic Transformations and Biocatalytic Applications

The application of enzymes in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. For this compound, the most pertinent area of biocatalysis is the enzymatic hydrolysis of the tert-butyl ester group.

While chemical hydrolysis of tert-butyl esters typically requires harsh acidic conditions that could potentially be incompatible with other functional groups in a complex molecule, enzymatic hydrolysis offers a mild and selective alternative. Specific enzymes, particularly certain lipases and esterases, have been shown to be effective in cleaving tert-butyl esters. For instance, research has identified that an esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica can hydrolyze a range of tert-butyl esters of protected amino acids. nih.gov

This enzymatic deprotection strategy could be highly valuable in the late stages of a synthetic sequence, where a sensitive, fully elaborated molecular architecture needs to be unmasked. The selective removal of the tert-butyl group would yield the corresponding 2-fluoropyridine-4-carboxylic acid, a key intermediate that can undergo further transformations, such as amide bond formation.

Beyond ester hydrolysis, the field of biocatalysis offers other potential, albeit less explored, transformations for fluorinated pyridines. The burgeoning field of "fluorine biocatalysis" is focused on developing enzymes that can form or modify carbon-fluorine bonds, as well as utilizing fluorinated substrates in various enzymatic reactions. nih.gov While specific biocatalytic transformations involving the fluoro group of this compound have not been extensively reported, the broader advancements in this area suggest future possibilities. For example, engineered oxidoreductases could potentially mediate selective hydroxylations or other modifications of the pyridine ring, while other classes of enzymes might be developed to catalyze transformations at the C-F bond itself.

The integration of enzymatic steps into synthetic routes involving this compound holds significant promise for developing more efficient, sustainable, and selective methods for the preparation of complex, high-value molecules.

Table 2: Potential Enzymatic Transformations for this compound

| Enzyme Class | Transformation | Potential Product |

| Esterase/Lipase | Hydrolysis of tert-butyl ester | 2-Fluoropyridine-4-carboxylic acid |

| Oxidoreductase | Ring hydroxylation | Hydroxylated 2-fluoropyridine derivative |

This table represents potential applications based on known enzyme activities.

Mechanistic Investigations of Reactions Involving Tert Butyl 2 Fluoropyridine 4 Carboxylate

Detailed Reaction Pathways for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for tert-butyl 2-fluoropyridine-4-carboxylate. The reaction proceeds via a well-established two-step addition-elimination mechanism. libretexts.org

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile at the C-2 position of the pyridine (B92270) ring, which is the carbon atom bonded to the fluorine. This position is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen atom and the tert-butyl carboxylate group at the C-4 position. wikipedia.orgstackexchange.com The fluorine atom itself, being highly electronegative, further enhances the electrophilicity of the ipso-carbon, making the initial attack the rate-determining step. nih.gov This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org

The negative charge in the Meisenheimer complex is delocalized across the π-system and onto the electronegative nitrogen atom and the carbonyl oxygen of the ester group. wikipedia.org The resonance structure, where the negative charge resides on the ring nitrogen, is a particularly stable contributor, which explains why substitution is highly favored at the 2- and 4-positions in pyridine rings. stackexchange.com

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions. Although the C-F bond is strong, the rate-determining step is the formation of the stabilized Meisenheimer complex, not the breaking of the C-F bond. nih.gov The high reactivity of 2-fluoropyridines compared to their chloro-analogs in SNAr reactions underscores this mechanistic detail; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

A study involving a similar compound, methyl 3-nitropyridine-4-carboxylate, demonstrated that the combination of an electron-poor pyridine ring and an ortho-carbonyl group makes the substituent at the 3-position a good leaving group, supporting the proposed activation pattern. nih.govscispace.com For this compound, the fluorine at the 2-position and the carboxylate at the 4-position create a highly favorable electronic setup for this reaction pathway.

Mechanistic Insights into Pyridine Hydrogenation and Dearomatization

The hydrogenation and dearomatization of the pyridine ring in this compound are complex transformations that typically require catalytic activation to overcome the inherent stability of the aromatic system. These reactions provide access to valuable saturated heterocycles like piperidines. nih.gov

Hydrogenation:

Catalytic hydrogenation of pyridines to piperidines often proceeds on the surface of heterogeneous noble metal catalysts, such as Rhodium (Rh), Ruthenium (Ru), Palladium (Pd), and Platinum (Pt). cjcatal.comacs.org The mechanism generally involves:

Adsorption: The pyridine molecule adsorbs onto the catalyst surface. The adsorption can occur via the π-system of the ring (flat configuration) or through the nitrogen lone pair. nih.gov

Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the metal surface, forming active metal-hydride species.

Stepwise Reduction: The adsorbed pyridine is hydrogenated in a stepwise manner, proceeding through dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates before reaching the fully saturated piperidine (B6355638).

Desorption: The final piperidine product desorbs from the catalyst surface.

First-principles calculations for pyridine hydrogenation on a Rh(0) surface have suggested that the desorption of the piperidine product can be the rate-determining step. nih.govacs.org The electronic properties of substituents on the pyridine ring can influence the reaction rate; however, the precise effect of the 2-fluoro and 4-tert-butyl carboxylate groups on hydrogenation rates and mechanisms requires specific investigation. cjcatal.com

Dearomatization:

Catalytic asymmetric dearomatization allows for the formation of chiral, non-aromatic structures from flat aromatic precursors. chemistryviews.org For pyridines, copper hydride (CuH) catalysis has emerged as a powerful method for direct C-C bond-forming dearomatization without pre-activation of the heterocycle. nih.govmit.edu A plausible mechanism for the Cu-catalyzed 1,4-dearomatization involves several key steps: acs.orgnih.gov

Catalyst Activation: A catalytically active Cu-H species is formed from a precatalyst and a silane (B1218182).

Nucleophile Generation: The Cu-H species adds to an alkene (e.g., styrene) to generate an organocopper nucleophile.

Pyridine Activation & Dearomatization: The pyridine coordinates to the chiral copper complex. This activated complex then undergoes nucleophilic attack by the organocopper species at the C-4 position, forming an N-cuprated dihydropyridine intermediate.

Catalyst Regeneration: The N-cuprated intermediate undergoes σ-bond metathesis with the silane to release the N-silyl dihydropyridine product and regenerate the active Cu-H catalyst. acs.orgnih.gov

More complex mechanistic proposals for Cu(I)-catalyzed dearomatization suggest a monometallic pathway involving a doubly dearomative imidoyl-Cu-ene reaction, followed by a Cope rearrangement to yield the C4-functionalized 1,4-dihydropyridine. nih.gov

Investigation of Transition States and Intermediates

The characterization of transition states and intermediates is fundamental to understanding the reaction mechanisms of this compound.

In Nucleophilic Aromatic Substitution:

The key intermediate in the SNAr pathway is the Meisenheimer complex . wikipedia.org For the reaction of this compound with a nucleophile (Nu⁻), this intermediate is a cyclohexadienyl anion where the sp³-hybridized carbon is bonded to both the incoming nucleophile and the fluorine leaving group. libretexts.org The stability of this complex is the primary factor determining the reaction's feasibility. stackexchange.com Its energy is lowered by the delocalization of the negative charge onto the electron-withdrawing groups. wikipedia.org For some SNAr reactions, particularly with less-stabilizing substituents, the mechanism may become more concerted, where the Meisenheimer complex represents a transition state rather than a true intermediate. researchgate.net

In Hydrogenation and Dearomatization:

Mechanistic studies of pyridine dearomatization have identified several crucial intermediates. In copper-catalyzed reactions, dative complexes between the pyridine nitrogen and the copper catalyst are proposed as the initial activated species. nih.gov The subsequent nucleophilic addition leads to an N-cuprated dihydropyridine intermediate . acs.orgnih.gov In some pathways, a doubly dearomatized intermediate has been proposed based on kinetics, computational modeling, and spectroscopic studies. nih.gov

For heterogeneous hydrogenation, the key intermediates are partially hydrogenated species, such as dihydropyridines and tetrahydropyridines , adsorbed on the catalyst surface. rsc.org Characterizing these transient species directly is challenging but essential for a complete mechanistic picture.

Computational chemistry plays a vital role in investigating these short-lived structures. Density functional theory (DFT) calculations, for example, can be used to model the geometries and energies of intermediates and transition states, providing insights into reaction barriers and selectivity. nih.govmdpi.com

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a defining role in directing the reaction pathways and influencing the efficiency and selectivity of transformations involving this compound.

In Nucleophilic Aromatic Substitution:

While SNAr reactions are often not catalytic, the choice of reagents is critical. The nucleophile's strength and the solvent's properties significantly impact the reaction rate. In some cases, catalytic approaches have been developed. For instance, an organic superbase, t-Bu-P4, has been shown to catalyze concerted SNAr reactions of fluoroarenes by dually activating the aryl fluoride and the anionic nucleophile. acs.orgnih.gov Lewis acids can also be used to activate the pyridine ring towards nucleophilic attack. bath.ac.ukbath.ac.uk A zinc-based Lewis acid, for example, can coordinate to the pyridine nitrogen, increasing the electrophilicity of the ring carbons. bath.ac.uk

In Hydrogenation and Dearomatization:

Transition metals are central to most hydrogenation and dearomatization catalysts.

Noble Metals (Ru, Rh, Pd, Pt): These are commonly used as heterogeneous catalysts for full hydrogenation to piperidines. cjcatal.com The choice of metal can affect activity, with Ru/C often showing high activity for pyridine hydrogenation. cjcatal.com The catalyst support and particle size are also important factors.

Copper Complexes: Chiral copper hydride complexes are particularly effective for asymmetric dearomatization. nih.govmit.edu The chiral ligand, such as (R,R)-Ph-BPE, is crucial for imparting enantioselectivity in the C-C bond-forming step. chemistryviews.org

Lewis Acids: Lewis acids like BF₃·OEt₂ can be used to activate the pyridine ring, facilitating the nucleophilic addition of reagents like phosphine (B1218219) oxides in a metal-free approach. acs.org In some transition-metal-catalyzed reactions, Lewis acids (e.g., Al-based) are used as co-catalysts to coordinate with the pyridine nitrogen. This masks the nitrogen's inhibitory effect on the transition metal catalyst and polarizes the ring to enhance reactivity. nih.gov

Bifunctional Catalysts: Some catalytic systems employ a bifunctional approach. For example, a catalyst containing both a Lewis acidic site (e.g., aluminum) and a Lewis basic site (e.g., phosphine oxide) can activate both the electrophilic pyridine (as an N-acyl pyridinium (B92312) ion) and the nucleophile (e.g., TMSCN) simultaneously, enabling highly regio- and enantioselective reactions. acs.org

The table below summarizes the roles of various catalysts and reagents in the key reactions.

| Reaction Type | Catalyst/Reagent Class | Specific Example(s) | Role in Mechanism |

| Nucleophilic Aromatic Substitution | Lewis Acid | Zn(NO₃)₂ | Activates pyridine ring by coordinating to nitrogen. bath.ac.ukbath.ac.uk |

| Organic Superbase | t-Bu-P4 | Catalyzes concerted SNAr by activating both fluoroarene and nucleophile. acs.orgnih.gov | |

| Hydrogenation | Heterogeneous Noble Metal | Ru/C, Rh/C | Provides active surface for H₂ dissociation and stepwise reduction of the ring. cjcatal.com |

| Dearomatization | Chiral Copper Hydride | CuH with (R,R)-Ph-BPE | Catalyzes asymmetric 1,4-addition of nucleophiles. chemistryviews.orgnih.gov |

| Lewis Acid (co-catalyst) | Al(i-Bu)₃ with Ni catalyst | Masks pyridine nitrogen and polarizes the ring for C-H activation. nih.gov | |

| Bifunctional Catalyst | Al-phosphine oxide complex | Simultaneously activates electrophile (pyridinium) and nucleophile (TMSCN). acs.org |

Advanced Spectroscopic and Computational Studies

High-Resolution Spectroscopic Characterization of Derivatives (e.g., Multinuclear NMR, HRMS, X-ray Diffraction)

The precise structural elucidation of tert-butyl 2-fluoropyridine-4-carboxylate and its derivatives relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity, and elemental composition.

Multinuclear NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a cornerstone technique for characterizing organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide foundational data on the proton and carbon environments. The presence of the tert-butyl group is typically identified by a characteristic singlet in the ¹H NMR spectrum around 1.4-1.6 ppm nih.govresearchgate.net. The aromatic protons on the pyridine (B92270) ring exhibit complex splitting patterns influenced by the fluorine substituent. Furthermore, ¹⁹F NMR is particularly valuable, offering direct insight into the electronic environment of the fluorine atom nih.govnih.gov. Studies on related substituted pyridinium (B92312) ions have also employed ¹⁴N NMR to probe the nitrogen environment, revealing that bulky substituents like tert-butyl groups can significantly increase the relaxation rate of the nitrogen nucleus rsc.org.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of newly synthesized compounds. It provides a highly accurate mass-to-charge ratio, allowing for the determination of the molecular formula. For instance, in the characterization of a related piperazine (B1678402) derivative, HRMS was used to confirm the calculated mass for the protonated molecule ([M+H]⁺) with high precision, distinguishing it from other potential formulas nih.gov. This level of accuracy is critical for verifying the successful synthesis of target molecules.

| Technique | Information Provided | Typical Observations for Related Structures |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | tert-butyl singlet (~1.4-1.6 ppm); complex aromatic signals nih.govresearchgate.net |

| ¹³C NMR | Carbon skeleton | Characteristic signals for tert-butyl and pyridine ring carbons nih.gov |

| ¹⁹F NMR | Electronic environment of fluorine | Chemical shifts indicative of fluorine on an aromatic ring nih.govnih.gov |

| HRMS | Exact mass and elemental composition | Provides [M+H]⁺ value with high accuracy (e.g., within 0.0002 Da) nih.gov |

| X-ray Diffraction | 3D molecular structure, bond lengths, angles, conformation | Confirms stereochemistry, ring conformations, and crystal packing nih.govrsc.orgmdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating molecular properties that may be difficult to probe experimentally. These computational methods allow for a detailed examination of electronic structure, reaction mechanisms, and intermolecular forces.

The electronic properties of this compound are significantly influenced by the interplay between the electron-withdrawing fluorine atom and the pyridine ring. Computational studies on related fluorinated pyridines show that fluorination dramatically alters the electron density distribution of the π-system. nih.gov This can lead to the formation of a "π-hole," a region of positive electrostatic potential above the center of the aromatic ring, which changes the molecule's electron donor-acceptor capabilities. nih.gov

The nitrogen atom in the pyridine ring is typically sp² hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring. youtube.com These electrons are generally not involved in the aromatic π-system, which comprises six π-electrons. youtube.com Molecular orbital analysis can visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its behavior in electronic transitions. For fluorinated pyridines, the energies and distributions of these frontier orbitals dictate the molecule's susceptibility to nucleophilic or electrophilic attack.

Computational chemistry provides a framework for modeling the entire course of a chemical reaction. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This modeling is essential for understanding reaction mechanisms and predicting outcomes. For instance, computational investigations of hydrogen-bonded complexes involving pyridine have been used to explore their potential energy surfaces to explain experimental observations. researchgate.net Such studies can determine the most stable geometries and the energy barriers for conformational changes or reactions. Although specific models for this compound are not widely published, the established methodologies allow for the theoretical investigation of its reactions, such as nucleophilic aromatic substitution, by mapping the energy landscape from reactants to products.

One of the key applications of quantum chemical calculations is the prediction of chemical reactivity and regioselectivity. rsc.org For substituted pyridines, the position of attack by a reagent is governed by the electronic and steric properties of the substituents. The fluorine atom at the C2 position and the carboxylate group at the C4 position strongly influence the electron distribution in the ring. Computational models can calculate electrostatic potential maps and frontier orbital densities to predict the most likely sites for electrophilic or nucleophilic attack. Experimental studies on the C-H fluorination of 3-substituted pyridines have shown exclusive selectivity for the 2-position, a result that can be rationalized and predicted through computational analysis of the reaction's transition states. acs.org Similarly, for this compound, computational tools can predict the regioselectivity of further functionalization, guiding synthetic efforts. rsc.org

For molecules with flexible groups, such as the tert-butyl ester, computational analysis can also predict the most stable conformations. Studies on related molecules show that even for meta-substituted pyridines, a second, less stable conformation may only be slightly higher in energy (~4 kJ/mol), suggesting it could be observed in different environments. mdpi.com The interplay between weak intermolecular forces, such as C-H···O or C-H···π interactions, and the intrinsic conformational preferences of the molecule dictates the final structure observed in the crystal. researchgate.netrsc.org

| Interaction Type | Description | Relevance to Pyridine Carboxylate Derivatives |

|---|---|---|

| C—H···O Hydrogen Bonds | Weak, non-classical hydrogen bonds involving a C-H donor and an oxygen acceptor. | Frequently observed in crystal structures, influencing molecular packing. nih.govrsc.org |

| π-π Stacking | Attractive interaction between the π-systems of aromatic rings. | Can contribute to the stabilization of crystal lattices in pyridine derivatives. |

| C—H···π Interactions | Interaction between a C-H bond and the face of an aromatic ring. | Identified as a significant structure-defining contribution in related systems. researchgate.net |

| Halogen Bonding | Non-covalent interaction involving a halogen atom (e.g., fluorine) as an electrophilic center. | The fluorine atom can participate in directing crystal assembly. |

| van der Waals Forces | Dispersive forces that are ubiquitous and contribute significantly to overall crystal cohesion. researchgate.net | H···H contacts often represent a large percentage of the Hirshfeld surface area. nih.gov |

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener and more economical chemical processes is a major impetus for innovation in the synthesis of foundational molecules like tert-butyl 2-fluoropyridine-4-carboxylate. Current research trajectories aim to move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

Key areas of development include:

Catalytic Methods: There is a growing interest in developing novel catalytic systems that can facilitate the synthesis with higher atom economy and lower environmental impact. This includes the exploration of photocatalysis, which can enable reactions under milder conditions, potentially shortening synthetic pathways and reducing the need for stoichiometric reagents that generate waste. google.com For instance, one-step syntheses using photocatalysts for related aminopyridine compounds avoid the use of heavy metals and hazardous reagents like hydrogen gas, pointing a way forward for the sustainable production of pyridine (B92270) derivatives. google.com

Improved Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a common method for introducing fluorine onto an aromatic ring. nih.gov Future work will likely focus on optimizing these reactions by using more environmentally benign solvents, lowering reaction temperatures, and employing catalysts that can improve reaction rates and selectivity, thereby reducing energy consumption and by-product formation. nih.gov

Exploration of Novel Reactivity Modes and Transformations

While the nucleophilic aromatic substitution (SNAr) at the C2 position is the most well-established reaction of 2-fluoropyridines, researchers are actively exploring other modes of reactivity for this compound. acs.orgnih.gov The interplay between the electron-withdrawing fluorine atom, the carboxylate group, and the pyridine nitrogen creates a unique electronic landscape that can be exploited for novel chemical transformations.

Emerging research directions include:

Cross-Coupling Reactions: Investigating the participation of the C-F bond in various transition-metal-catalyzed cross-coupling reactions could open new avenues for carbon-carbon and carbon-heteroatom bond formation. While C-F bonds are generally strong, specific catalytic systems could enable their activation, providing a new disconnection strategy for synthetic chemists.

Directed Ortho-Metalation (DoM): The carboxylate group or the pyridine nitrogen could serve as directing groups for the deprotonation and subsequent functionalization of other positions on the pyridine ring. This would allow for the regioselective introduction of a wide range of substituents, further increasing the molecular complexity that can be built from this starting material.

Transformations of the Ester Group: While the tert-butyl ester is often used as a stable protecting group, developing selective conditions for its transformation in the presence of the reactive 2-fluoro substituent is an area of interest. acs.orgnih.gov This would allow for late-stage modifications of the carboxylate moiety into amides, other esters, or different functional groups, enhancing the synthetic versatility of the core scaffold.

Expansion of Synthetic Applications in Complex Molecule Synthesis

This compound is a valuable building block for constructing more elaborate molecules, particularly in the field of drug discovery. The 2-fluoropyridine (B1216828) motif is a common feature in many biologically active compounds. The high reactivity of the C-F bond towards nucleophilic substitution allows for the late-stage introduction of various functional groups, a highly desirable strategy in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. acs.orgnih.gov

Future applications are expected to expand in the following areas:

Late-Stage Functionalization: The development of even milder and more selective conditions for SNAr will allow this building block to be incorporated into the synthesis of increasingly complex and delicate molecules, including natural products and their analogues. acs.orgnih.gov The tert-butyl ester group is often compatible with these milder reaction conditions. acs.orgnih.gov

Fragment-Based Drug Discovery (FBDD): The compound's relatively small size and defined functionality make it an ideal fragment for FBDD campaigns. By identifying weak binding interactions between this fragment and a biological target, it can be elaborated into more potent and selective drug candidates.

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The electronic properties imparted by the fluorine and carboxylate substituents could be exploited to create new materials with tailored properties for applications in catalysis, gas storage, or photovoltaics. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of synthetic chemistry increasingly involves the use of flow chemistry and automated platforms to improve efficiency, safety, and reproducibility. The synthesis and application of this compound are well-suited for integration with these technologies.

| Technology | Potential Application | Key Advantages |

| Flow Chemistry | Synthesis of the compound and subsequent reactions (e.g., SNAr). | Enhanced heat and mass transfer, improved safety for handling reactive intermediates, potential for higher yields and purity, easier scalability. rsc.orgdurham.ac.uknih.gov |

| Automated Synthesis | High-throughput synthesis of compound libraries for drug discovery. | Rapid generation of analogues, precise control over reaction parameters, reduced manual labor, efficient data collection and analysis. frontiersin.orgresearchgate.netchemrxiv.org |

| In-line Analytics | Real-time monitoring of reactions in flow. | Immediate feedback on reaction progress, rapid optimization of conditions, ensures consistent product quality. mt.com |

The use of flow reactors can make the synthesis of tert-butyl esters more efficient and sustainable. rsc.org Furthermore, automated platforms have already been successfully used for the synthesis of complex radiotracers that contain fluorinated heterocyclic cores, demonstrating the feasibility of this approach for related molecules. frontiersin.orgresearchgate.net The combination of flow chemistry with automated systems allows for the rapid, iterative synthesis of small molecules, significantly accelerating the discovery process. chemrxiv.org

Green Chemistry Principles in the Synthesis and Utility of the Compound

Adherence to the principles of green chemistry is becoming a critical aspect of modern chemical research and manufacturing. unibo.itresearchgate.net Applying these principles to the lifecycle of this compound can significantly reduce its environmental footprint.

Future efforts will likely focus on:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives such as water, ethanol, t-butanol, or ethyl acetate (B1210297) in the synthesis and subsequent reactions of the compound. researchgate.netmdpi.com

Catalysis over Stoichiometric Reagents: Shifting from processes that use stoichiometric amounts of reagents to those that employ catalysts reduces waste generation. This includes developing recyclable catalysts to further minimize environmental impact.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures, for example through the use of flow reactors or highly active catalysts, can significantly reduce energy consumption. rsc.org

Waste Reduction: Designing synthetic routes with high atom economy that minimize the formation of by-products is a core principle. The development of one-step photocatalytic methods is a promising direction in this regard. google.com The use of automated synthesis with a green radiochemistry approach for related compounds highlights the potential for combining technological advancement with sustainability. frontiersin.orgresearchgate.net